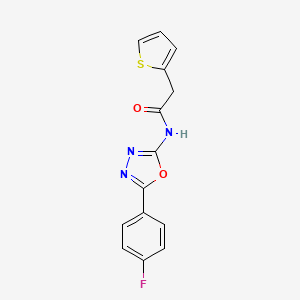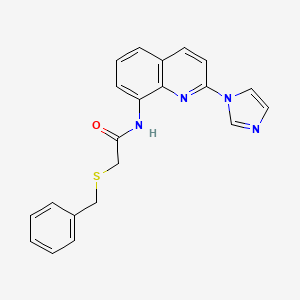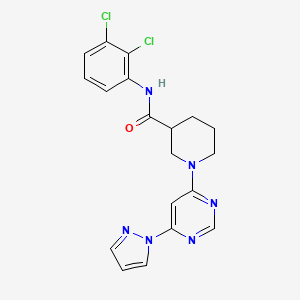![molecular formula C25H28N6O2 B2583632 (2r)-N-[4-[2-[(4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl]phenyl]pyrrolidine-2-Carboxamide CAS No. 945750-13-0](/img/structure/B2583632.png)
(2r)-N-[4-[2-[(4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl]phenyl]pyrrolidine-2-Carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2r)-N-[4-[2-[(4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl]phenyl]pyrrolidine-2-Carboxamide” is a compound with the molecular formula C25H28N6O2 and a molecular weight of 444.539. It belongs to the class of organic compounds known as phenylmorpholines, which are aromatic compounds containing a morpholine ring and a benzene ring linked to each other .
Molecular Structure Analysis
The molecular structure of this compound includes a morpholine ring and a benzene ring, which are linked together . For more detailed structural analysis, you may need to refer to specific studies or use molecular modeling software.Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
Research has demonstrated the potential of certain carboxamide derivatives, similar in structural complexity to the compound , in acting against various strains of Mycobacterium tuberculosis. These compounds have been evaluated for their antitubercular activity, highlighting the importance of structural modifications to enhance bioactivity against tuberculosis. The modification of such structures can lead to compounds with significant activity against both drug-susceptible and drug-resistant strains of tuberculosis, providing a pathway for the development of new antitubercular agents (Asif, 2014).
Central Nervous System (CNS) Drug Development
Compounds featuring the pyrrolidine-2-carboxamide motif have been recognized for their potential in CNS drug development. For instance, stereochemistry studies on phenylpiracetam and its methyl derivative have shown the significance of the pyrrolidin-2-one pharmacophore in creating central nervous system agents. These agents are capable of facilitating memory processes and attenuating the impairment of cognitive functions, demonstrating the versatility of pyrrolidine derivatives in medicinal chemistry (Veinberg et al., 2015).
Synthesis of Novel CNS Acting Drugs
The exploration of functional chemical groups for the synthesis of compounds with potential CNS activity has identified nitrogen-containing heterocycles, such as pyrimidines, as critical structures. These heterocycles form the basis for synthesizing compounds with diverse CNS effects, from antidepressant to anticonvulsant activities. This research underlines the significance of nitrogen heterocycles, akin to the structural components of the compound , in developing new CNS drugs (Saganuwan, 2017).
DPP IV Inhibitors for Diabetes Treatment
The pyrrolidine and pyrimidine moieties are instrumental in the design of dipeptidyl peptidase IV (DPP IV) inhibitors, which are key in managing type 2 diabetes mellitus. This class of inhibitors underscores the therapeutic potential of pyrrolidine derivatives in addressing a prevalent metabolic disorder by enhancing the incretin system's role in glucose homeostasis (Mendieta et al., 2011).
Wirkmechanismus
Target of Action
The primary target of (2r)-N-[4-[2-[(4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl]phenyl]pyrrolidine-2-Carboxamide is Signal Transducers and Activators of Transcription 6 (STAT6) . STAT6 is a key regulator of the type 2 helper T (Th2) cell immune response .
Mode of Action
This compound interacts with STAT6, inhibiting its activity . This compound shows potent STAT6 inhibition with an IC50 of 0.70nM .
Biochemical Pathways
The inhibition of STAT6 by this compound affects the Th2 cell differentiation pathway . It inhibits Th2 differentiation in mouse spleen T cells induced by interleukin (IL)-4 with an IC50 of 0.28 nM without affecting type 1 helper T (Th1) cell differentiation induced by IL-12 .
Pharmacokinetics
This compound exhibits good oral bioavailability. In mice, the oral bioavailability of this compound is reported to be 25% .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of STAT6 activity and the subsequent suppression of Th2 cell differentiation . This leads to a potential therapeutic effect for allergic diseases such as asthma and atopic diseases .
Biochemische Analyse
Biochemical Properties
The compound (2r)-N-[4-[2-[(4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl]phenyl]pyrrolidine-2-Carboxamide interacts with STAT6, a protein involved in the Th2 cell immune response . It inhibits STAT6 with an IC50 of 0.70nM . This interaction affects the differentiation of Th2 cells induced by interleukin (IL)-4 .
Cellular Effects
In terms of cellular effects, this compound influences cell function by inhibiting Th2 differentiation in mouse spleen T cells induced by IL-4 . It does not affect type 1 helper T (Th1) cell differentiation induced by IL-12 .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with STAT6, leading to its inhibition . This results in changes in gene expression related to Th2 cell differentiation .
Eigenschaften
IUPAC Name |
(2R)-N-[4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2/c32-24(23-2-1-12-26-23)28-19-5-3-18(4-6-19)22-11-13-27-25(30-22)29-20-7-9-21(10-8-20)31-14-16-33-17-15-31/h3-11,13,23,26H,1-2,12,14-17H2,(H,28,32)(H,27,29,30)/t23-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOCDPQFIXDIMS-HSZRJFAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(4-bromophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2583560.png)
![2-chloro-N-[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2583561.png)
![2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2583562.png)
![2-[2-(3,5-dimethoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime](/img/structure/B2583563.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2583564.png)



![4-[1-[1-(2-Ethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2583572.png)